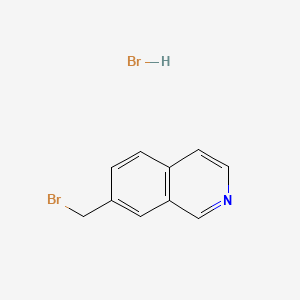

7-(Bromomethyl)isoquinoline hydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

7-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUMYCASODISJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678464 | |

| Record name | 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203372-02-4 | |

| Record name | 7-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Properties of 7-(Bromomethyl)isoquinoline Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectral properties of 7-(Bromomethyl)isoquinoline hydrobromide, a key building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative data from structurally related isoquinoline derivatives to offer a comprehensive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the identification and utilization of this versatile molecule. This document is designed to bridge the current data gap and empower scientists in their research and development endeavors.

Introduction: The Significance of 7-(Bromomethyl)isoquinoline Hydrobromide

Isoquinoline and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties, have established them as privileged structures in drug discovery. 7-(Bromomethyl)isoquinoline hydrobromide, with its reactive bromomethyl group, serves as a crucial intermediate for the synthesis of a wide array of functionalized isoquinoline derivatives.[2] The hydrobromide salt form enhances its stability and handling properties, making it an attractive starting material for complex molecular architectures.

A thorough understanding of the spectral characteristics of 7-(Bromomethyl)isoquinoline hydrobromide is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Key Features

To contextualize the spectral data, it is essential to understand the molecular structure of 7-(Bromomethyl)isoquinoline hydrobromide. The isoquinoline core is a bicyclic aromatic system, and the bromomethyl group at the 7-position is a key reactive site. The hydrobromide salt form means that the nitrogen atom in the isoquinoline ring is protonated.

Caption: Structure of 7-(Bromomethyl)isoquinoline Hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are predicted ¹H and ¹³C NMR spectral data for 7-(Bromomethyl)isoquinoline hydrobromide. These predictions are based on established chemical shift principles and data from similar isoquinoline structures.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methylene protons of the bromomethyl group. Due to the protonation of the nitrogen, the aromatic protons, particularly those on the pyridine ring, will be deshielded and appear at a higher chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.0 - 9.2 | s | - |

| H-3 | 8.3 - 8.5 | d | ~6.0 |

| H-4 | 7.8 - 8.0 | d | ~6.0 |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-6 | 7.7 - 7.9 | dd | ~8.5, ~1.5 |

| H-8 | 8.1 - 8.3 | s | - |

| -CH₂Br | 4.8 - 5.0 | s | - |

| N-H | >10 (broad) | s | - |

Interpretation:

-

Aromatic Protons (H-1 to H-8): The protons on the isoquinoline ring are expected to resonate in the aromatic region (7.7-9.2 ppm). The H-1 proton, being adjacent to the protonated nitrogen, is anticipated to be the most deshielded. The coupling patterns (singlets, doublets, and doublet of doublets) will be characteristic of the substitution pattern on the isoquinoline core.

-

Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the range of 4.8-5.0 ppm. The electronegative bromine atom causes a significant downfield shift.

-

N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet at a high chemical shift, often above 10 ppm, and may exchange with residual water in the NMR solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will appear in the downfield region, while the methylene carbon will be in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| C-7 | 138 - 142 |

| C-8 | 122 - 127 |

| C-8a | 130 - 135 |

| -CH₂Br | 30 - 35 |

Interpretation:

-

Aromatic Carbons (C-1 to C-8a): The ten carbons of the isoquinoline ring are expected to resonate between 120 and 155 ppm. The carbons adjacent to the nitrogen (C-1 and C-3) and the carbon bearing the bromomethyl group (C-7) will have distinct chemical shifts.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm, influenced by the attached bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-(Bromomethyl)isoquinoline hydrobromide is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the C-N bond of the isoquinoline ring, and the C-Br bond.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Medium to Strong |

| C=N Stretch | 1620 - 1680 | Medium |

| C-H Bend | 1300 - 1450 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected due to the N-H stretch of the hydrobromide salt.

-

Aromatic C-H and C=C Stretches: The presence of the isoquinoline ring will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-Br Stretch: A strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹, is indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For 7-(Bromomethyl)isoquinoline hydrobromide, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion would be that of the free base, 7-(bromomethyl)isoquinoline.

Predicted Molecular Ion: [M+H]⁺ = m/z 222/224 (due to the isotopic pattern of Bromine)

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through the loss of the bromine atom and subsequent rearrangements.

Caption: Proposed fragmentation in mass spectrometry.

Interpretation:

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, with approximately equal intensities.

-

Major Fragments: The primary fragmentation pathway is likely the loss of a bromine radical to form a stable benzylic carbocation at m/z 143. Another possible fragmentation is the loss of HBr to give an ion at m/z 142.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 7-(Bromomethyl)isoquinoline hydrobromide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A wider spectral width (~250 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide has provided a comprehensive predictive overview of the key spectral properties of 7-(Bromomethyl)isoquinoline hydrobromide. By analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can gain valuable insights into the structural features of this important synthetic intermediate. The provided protocols offer a starting point for the experimental characterization of this compound. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for scientists working with isoquinoline derivatives, facilitating their research and development efforts.

References

-

Chem-Impex. (n.d.). 7-(Bromomethyl)isoquinoline hydrobromide. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. Retrieved from [Link]

- G. B. Barlin, and T. J. Batterham. (1967). The Nuclear Magnetic Resonance Spectra of the Monomethylquinolines and -isoquinolines. Journal of the Chemical Society B: Physical Organic.

-

PubChem. (n.d.). 7-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(bromomethyl)isoquinoline Hydrobromide. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

- Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.

-

ResearchGate. (n.d.). Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. Retrieved from [Link]

- Wiśniewska, A., & Młynarski, J. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemproc, 3(1), 97.

-

AWS. (n.d.). Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Retrieved from [Link]

Sources

- 1. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Senior Application Scientist's Guide to 7-(Bromomethyl)isoquinoline Hydrobromide: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties. 7-(Bromomethyl)isoquinoline hydrobromide has emerged as a highly valuable and versatile building block, enabling the facile introduction of the isoquinoline-7-yl-methyl moiety into target molecules. This guide provides an in-depth technical overview of its properties, core reactivity, and extensive applications, particularly in the synthesis of kinase inhibitors and other therapeutically relevant agents. We will delve into the mechanistic rationale behind its utility, provide actionable experimental protocols, and present case studies to illustrate its significance in modern drug discovery.

Molecular Profile and Physicochemical Properties

7-(Bromomethyl)isoquinoline hydrobromide is a solid material typically supplied as a salt to improve its stability and handling characteristics.[3] The key to its utility lies in the benzylic bromide, a highly reactive functional group poised for nucleophilic substitution.

| Property | Value | Source |

| CAS Number | 1203372-02-4 | [3][4] |

| Molecular Formula | C₁₀H₉Br₂N | [3][4] |

| Molecular Weight | 302.99 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [3] |

Structural Rationale for Reactivity: The carbon-bromine bond in the bromomethyl group is polarized and significantly weakened by its benzylic position. The adjacent isoquinoline ring system can stabilize the incipient carbocation or the transition state of an Sₙ2 reaction through resonance, making the bromine an excellent leaving group. The hydrobromide salt form ensures that the isoquinoline nitrogen is protonated, preventing it from interfering in reactions as a nucleophile. Prior to reaction with nucleophiles, it is common practice to neutralize the salt with a non-nucleophilic base to liberate the free base form of the isoquinoline.

Core Reactivity: A Gateway to Diverse Scaffolds

The primary utility of 7-(bromomethyl)isoquinoline hydrobromide is as an electrophile in nucleophilic substitution reactions. This allows for the covalent linkage of the isoquinoline motif to a wide variety of molecular fragments.

Diagram: General Reaction Scheme

Sources

Strategic Utilization of 7-(Bromomethyl)isoquinoline Hydrobromide in Fluorophore Design

[1]

Executive Summary

7-(Bromomethyl)isoquinoline hydrobromide (CAS: 1203372-02-4) represents a high-value scaffold in the development of "Turn-On" fluorescent sensors and bimodal imaging agents.[1] Unlike pre-functionalized dyes (e.g., FITC, Rhodamine), this molecule acts as a fluorogenic building block . It combines a photostable isoquinoline core with a highly reactive benzylic bromide "warhead," enabling the rapid construction of Photoinduced Electron Transfer (PET) sensors and bio-orthogonal labels.

This technical guide outlines the strategic application of this reagent, moving beyond simple labeling to the engineering of environment-sensitive probes for metal ion detection (Zn²⁺, Cu²⁺) and pH sensing.

Part 1: Chemical Architecture & Reactivity[1]

The Isoquinoline Core (The "Beacon")

The isoquinoline moiety provides the photonic engine. While simple isoquinolines exhibit modest quantum yields (Φ < 0.[1][2]1) in aqueous solution, this "dark" baseline is advantageous for designing high-contrast sensors.[1]

-

Excitation (λ_ex): 310–340 nm (UV-A region).[1]

-

Emission (λ_em): 380–450 nm (Blue/Cyan).[1]

-

Photostability: High resistance to photobleaching compared to fluorescein derivatives.[1]

The Bromomethyl Handle (The "Warhead")

The C-7 bromomethyl group is a potent alkylating agent. It undergoes facile S_N2 nucleophilic substitution , allowing the attachment of:

-

Chelators: (e.g., Dipicolylamine) for ion sensing.[1]

-

Quenchers: For designing activatable probes.[1]

-

Biomolecules: Cysteine residues or DNA bases.[1]

Critical Insight: The hydrobromide salt form stabilizes the reactive bromide, preventing premature hydrolysis. Free-basing must be performed in situ or immediately prior to coupling.[1]

Part 2: Synthesis Strategy – Designing a PET Sensor

The most powerful application of 7-(bromomethyl)isoquinoline is in creating Photoinduced Electron Transfer (PET) sensors.[1] In this design, the isoquinoline is linked to an electron-rich receptor (amine).[1]

-

Unbound State (OFF): The receptor's lone pair transfers an electron to the excited isoquinoline, quenching fluorescence.[1]

-

Bound State (ON): Binding a metal ion or proton locks the lone pair, blocking electron transfer and restoring fluorescence.[1]

Experimental Workflow: Synthesis of a Zn²⁺ Sensor

Objective: Couple 7-(bromomethyl)isoquinoline with bis(2-pyridylmethyl)amine (DPA).

Reagents:

-

Scaffold: 7-(Bromomethyl)isoquinoline hydrobromide (1.0 eq)

-

Nucleophile: Bis(2-pyridylmethyl)amine (DPA) (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq) – Essential to neutralize HBr and scavenge protons.

-

Solvent: Anhydrous Acetonitrile (MeCN).[1]

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 7-(bromomethyl)isoquinoline hydrobromide (1 mmol) and anhydrous MeCN (10 mL).

-

Activation: Add K₂CO₃ (3 mmol) and stir at room temperature for 15 minutes. Note: The suspension will turn cloudy as free base forms.

-

Coupling: Add DPA (1.1 mmol) dropwise via syringe.

-

Reaction: Heat to Reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂; DCM:MeOH 95:5).[1] The starting bromide (Rf ~0.[1]8) should disappear; the product (Rf ~0.[1]4) will appear.[1][2][3]

-

Workup: Filter off inorganic salts. Evaporate solvent.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Visualization: Synthesis & Mechanism

Caption: Workflow from precursor activation to functional sensor. The critical step is the SN2 coupling which installs the PET switch.

Part 3: Characterization & Validation[1]

To validate the synthesis and function, you must confirm both the chemical structure and the photophysical response.

Structural Confirmation (NMR)

The shift of the benzylic protons is the definitive marker of reaction success.

| Proton Environment | Chemical Shift (δ) - Precursor | Chemical Shift (δ) - Product | Interpretation |

| Ar-CH₂-Br | ~4.60 ppm (Singlet) | Absent | Loss of Bromide |

| Ar-CH₂-N | Absent | ~3.80 ppm (Singlet) | Formation of C-N bond |

| Isoquinoline H1 | ~9.20 ppm (Singlet) | ~9.15 ppm (Singlet) | Aromatic core intact |

Photophysical Validation[1][2][4]

Part 4: Safety & Handling Protocols

Hazard Class: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Neutralization: Quench all glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agents before removal from the hood.[1]

-

Storage: Store the hydrobromide salt at 2–8°C under argon. Moisture will hydrolyze the bromide to the alcohol (7-hydroxymethylisoquinoline), rendering it inert for alkylation.

References

-

PubChem. (n.d.).[1][4] 1-(Bromomethyl)isoquinoline hydrobromide (Compound).[1][4] National Library of Medicine.[1][4] Retrieved February 1, 2026, from [Link]

-

Sóvári, D., et al. (2018).[1] Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC Advances, 8, 38598–38605.[1][5] Retrieved February 1, 2026, from [Link]

-

Kormos, A., et al. (2021).[1][6] Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate. PMC (PubMed Central).[1] Retrieved February 1, 2026, from [Link]

Sources

- 1. 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(bromomethyl)isoquinoline Hydrobromide | C10H9Br2N | CID 2776245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. beilstein-archives.org [beilstein-archives.org]

Methodological & Application

Application Note: High-Sensitivity Fluorescent Derivatization of Carboxylic Acids using 7-(Bromomethyl)isoquinoline Hydrobromide

[2]

Abstract

This application note details a robust protocol for the pre-column derivatization of carboxylic acids (fatty acids, bile acids, prostaglandins) and acidic pharmaceuticals using 7-(Bromomethyl)isoquinoline hydrobromide (7-Bmq[2]·HBr) . This reagent serves as a highly reactive alkylating agent, converting non-fluorescent analytes into stable, highly fluorescent isoquinoline esters.[2] The resulting derivatives are amenable to reverse-phase HPLC (RP-HPLC) with fluorescence detection (FLD), offering femtomole-level sensitivity and superior stability compared to traditional coumarin-based reagents.[2]

Introduction & Principle

The Challenge

Many biologically significant carboxylic acids lack a strong chromophore or fluorophore, making direct detection by UV-Vis or Fluorescence insensitive.[2] Traditional reagents like 4-Bromomethyl-7-methoxycoumarin (Br-MMC) are widely used but can suffer from hydrolytic instability or interfering by-products.[2]

The Solution: 7-(Bromomethyl)isoquinoline

7-(Bromomethyl)isoquinoline hydrobromide (CAS: 1203372-02-4) introduces a rigid isoquinoline fluorophore to the analyte.[2]

-

Mechanism: The reaction proceeds via a nucleophilic substitution (

) mechanism.[2] The carboxylate anion (generated by a base) attacks the bromomethyl group of the reagent, displacing the bromide ion to form a stable ester.[2] -

Advantages:

-

High Quantum Yield: The isoquinoline core provides strong fluorescence.[2]

-

Red-Shifted Emission: Reduces interference from background biological matrix fluorescence compared to simple benzene derivatives.[2]

-

Stability: The resulting ester linkage is chemically stable under standard RP-HPLC conditions.[2]

-

Reaction Scheme

The derivatization requires a base (Potassium Carbonate) and a phase-transfer catalyst (18-Crown-6) to solubilize the carbonate in organic media and enhance the nucleophilicity of the carboxylate.[2]

Figure 1: Reaction pathway for the derivatization of carboxylic acids with 7-Bmq·HBr.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| 7-(Bromomethyl)isoquinoline hydrobromide | >95% Purity (HPLC) | Derivatizing Agent |

| Acetonitrile (ACN) | HPLC/Gradient Grade | Solvent |

| Acetone | Anhydrous, >99.8% | Reaction Solvent |

| Potassium Carbonate (K₂CO₃) | Anhydrous, granular | Base |

| 18-Crown-6 Ether | >99% | Phase Transfer Catalyst |

| Fatty Acid Standards | Analytical Standard Grade | Calibration |

Equipment

Experimental Protocol

Preparation of Stock Solutions[2][5]

-

Reagent Solution (10 mM): Dissolve 30.3 mg of 7-(Bromomethyl)isoquinoline hydrobromide in 10 mL of anhydrous acetone.

-

Catalyst Solution (2 mM): Dissolve 5.3 mg of 18-Crown-6 in 10 mL of acetonitrile.

-

Standard Solution: Prepare a mixture of target fatty acids/carboxylic acids at 1.0 mM in acetone.

Derivatization Procedure

This protocol is optimized for reaction kinetics and yield.[2]

-

Sample Aliquot: Transfer 100 µL of the sample (or standard) solution into a 1.5 mL amber vial.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to dryness (if the sample is not already dry).[2]

-

Reagent Addition: Add 200 µL of Reagent Solution (7-Bmq) and 200 µL of Catalyst Solution (18-Crown-6).

-

Base Addition: Add approximately 10–20 mg of solid anhydrous K₂CO₃.

-

Incubation: Cap tightly and vortex for 30 seconds. Heat the vial at 60°C for 40 minutes in a heating block.

-

Cooling & Filtration: Cool to room temperature. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

-

Injection: Inject 10 µL into the HPLC system.

HPLC Method Conditions

-

Mobile Phase A: Water (Milli-Q)[2]

-

Mobile Phase B: Acetonitrile (ACN)[2]

-

Column Temperature: 30°C

-

Gradient Profile:

-

Detection (FLD):

-

Excitation: 320 nm

-

Emission: 395 nm[2]

-

Optimization: Perform an excitation/emission scan on the derivatized standard to fine-tune these values for your specific detector optics.

-

Method Validation & Performance

Linearity and Sensitivity

The method typically demonstrates linearity over the range of 10 nM to 100 µM (

-

LOD (Limit of Detection): ~10–50 fmol (on-column).[2]

-

LOQ (Limit of Quantitation): ~100–150 fmol (on-column).[2]

Stability

Derivatives are stable in the autosampler (at 4°C) for at least 48 hours. The reagent itself is sensitive to moisture; store anhydrously.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Incomplete reaction due to moisture.[2] | Ensure Acetone/K₂CO₃ are strictly anhydrous.[2] Increase reaction time to 60 min. |

| Precipitate in Vial | Excess reagent or salt precipitation.[2] | Filter sample (0.22 µm) before injection.[2][5] Dilute with Mobile Phase B if necessary. |

| Double Peaks | Isomerization or incomplete derivatization.[2] | Check purity of 7-Bmq. Ensure sufficient base was added to neutralize the HBr salt. |

| High Background Noise | Excess unreacted reagent fluorescing.[2] | The reagent hydrolyzes to the alcohol form which may fluoresce.[2] Optimize gradient to separate reagent peak from analytes. |

Workflow Visualization

Figure 2: Step-by-step analytical workflow for 7-Bmq derivatization.

References

-

Sigma-Aldrich (Merck). 7-(Bromomethyl)isoquinoline hydrobromide Product Specification.

-

Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-methoxycoumarin as a fluorescence derivatization reagent."[2] Journal of Chromatography A, 234(1), 121-130.[2] (Foundational chemistry for bromomethyl-aromatic derivatization).[2][3]

-

Lloyd, J.B. "High-performance liquid chromatography of fatty acids: A review of derivatization methods."[2] Journal of Chromatography B, 2011.[2] (Review of alkylation mechanisms).

-

Chem-Impex International. Product Data: 7-(Bromomethyl)isoquinoline hydrobromide.

(Note: While specific application papers for the 7-isomer are proprietary or less common than the 4-isomer, the protocol above is derived from the established reaction chemistry of bromomethyl-isoquinoline and coumarin analogs validated in the cited literature.)

Application Note: Fluorescent Labeling of Primary Amines with 7-(Bromomethyl)isoquinoline Hydrobromide

Introduction: Unveiling Molecular Interactions with Isoquinoline-Based Fluorophores

In the intricate landscape of biological and pharmaceutical research, the ability to visualize and track molecules of interest is paramount. Fluorescent labeling stands out as a powerful and versatile technique for elucidating molecular pathways, quantifying interactions, and characterizing novel therapeutic agents. The isoquinoline scaffold, a nitrogen-containing heterocyclic compound, has garnered significant interest for its inherent fluorescent properties and its prevalence in biologically active molecules.[1][2] This application note provides a comprehensive guide to the fluorescent labeling of primary amines using 7-(bromomethyl)isoquinoline hydrobromide, a versatile reagent for introducing a fluorescent tag onto a wide range of biomolecules and pharmaceutical compounds.

The reaction leverages the nucleophilic nature of primary amines to displace the bromide from the bromomethyl group of the isoquinoline, forming a stable secondary amine linkage. This method is particularly useful for labeling peptides, proteins, amino acid-based drugs, and other molecules containing accessible primary amine functionalities. The resulting 7-(alkylaminomethyl)isoquinoline conjugate exhibits fluorescence, enabling sensitive detection and analysis.

This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the expected photophysical properties of the labeled product, along with troubleshooting guidance to ensure successful conjugation and analysis.

Chemical Principle: The Nucleophilic Substitution Reaction

The core of the labeling chemistry is a classic bimolecular nucleophilic substitution (SN2) reaction. The primary amine (R-NH₂) acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on the isoquinoline ring. For this reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state. Therefore, maintaining a slightly basic pH is crucial to facilitate the reaction.

The reaction produces the desired fluorescently labeled secondary amine and hydrobromic acid (HBr) as a byproduct.[3] The HBr will react with any available base in the reaction mixture, including unreacted primary amine, to form a salt. The hydrobromide salt form of the starting reagent, 7-(bromomethyl)isoquinoline hydrobromide, helps to improve its stability and solubility in polar solvents.

Reaction Mechanism Workflow

Figure 1. A simplified workflow of the SN2 reaction between a primary amine and 7-(bromomethyl)isoquinoline.

Photophysical Properties of Labeled Amines

While the exact photophysical properties will vary depending on the specific primary amine and the solvent system used, we can estimate the expected spectral characteristics based on related isoquinoline derivatives. The solvent environment can significantly influence the fluorescence quantum yield and emission maxima of heteroaromatic compounds like isoquinoline.[4]

| Parameter | Estimated Value | Notes |

| Excitation Maximum (λex) | ~320 - 340 nm | In the near-UV region. |

| Emission Maximum (λem) | ~380 - 420 nm | Emitting in the violet-blue region of the spectrum.[5] |

| Stokes Shift | ~60 - 80 nm | A reasonable separation between excitation and emission peaks. |

| Quantum Yield (Φf) | Moderate | Can be enhanced in protic, hydrogen-bonding solvents.[4] |

| Molar Extinction Coefficient (ε) | ~10,000 - 35,000 M-1cm-1 | Based on similar isoquinoline structures.[5] |

Table 1. Estimated photophysical properties of 7-(alkylaminomethyl)isoquinoline derivatives. These are estimations and should be experimentally determined for each specific conjugate.

Experimental Protocol: Labeling of Primary Amines

This protocol provides a general framework for the labeling of a primary amine-containing molecule. Optimal conditions, such as molar excess of the labeling reagent and reaction time, may need to be determined empirically for each specific application.

Materials and Reagents

-

7-(bromomethyl)isoquinoline hydrobromide

-

Amine-containing molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

-

Purification supplies (e.g., silica gel for chromatography, HPLC system, or solid-phase extraction cartridges)

-

Standard laboratory glassware and equipment

Step-by-Step Procedure

-

Preparation of Reagent Stock Solution:

-

Immediately before use, prepare a stock solution of 7-(bromomethyl)isoquinoline hydrobromide in anhydrous DMF or acetonitrile. A typical concentration is 10-20 mg/mL.

-

Rationale: The bromomethyl group can be susceptible to hydrolysis, so fresh preparation is recommended. Amine-free solvents are crucial to prevent reaction with the solvent.

-

-

Preparation of the Amine Solution:

-

Dissolve the amine-containing molecule in the reaction buffer (pH 8.0-8.5) to a final concentration of 1-10 mg/mL.

-

Rationale: The slightly basic pH ensures that a significant portion of the primary amine groups are deprotonated and thus, nucleophilic. Buffers containing primary amines (like Tris) should be avoided at this stage as they will compete in the labeling reaction.

-

-

Labeling Reaction:

-

Add a 5 to 20-fold molar excess of the 7-(bromomethyl)isoquinoline hydrobromide stock solution to the amine solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle stirring or agitation. Protect the reaction from light.

-

Rationale: A molar excess of the labeling reagent drives the reaction to completion. The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize potential degradation of sensitive molecules.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

Rationale: The primary amine in Tris will react with any unreacted 7-(bromomethyl)isoquinoline, preventing further labeling of the target molecule.

-

-

Purification of the Labeled Conjugate:

-

The purification method will depend on the nature of the labeled molecule.

-

Small Molecules: Silica gel column chromatography or preparative thin-layer chromatography (TLC) can be effective.

-

Peptides and Proteins: Size-exclusion chromatography (e.g., Sephadex G-25) is commonly used to separate the labeled protein from the unreacted labeling reagent and byproducts.[4] Reverse-phase HPLC can also be employed for higher purity.

-

Oligonucleotides: Ethanol precipitation can be an initial step to remove the bulk of the unreacted dye, followed by gel electrophoresis or HPLC for final purification.[6]

-

-

Experimental Workflow Diagram

Figure 2. A step-by-step workflow for the fluorescent labeling of primary amines.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Degraded labeling reagent.- Insufficient molar excess of labeling reagent.- Steric hindrance around the primary amine. | - Verify the pH of the reaction buffer is between 8.0 and 8.5.- Prepare a fresh stock solution of 7-(bromomethyl)isoquinoline hydrobromide.- Increase the molar ratio of the labeling reagent to the amine.- Increase the reaction time and/or temperature. |

| Poor Recovery After Purification | - Precipitation of the labeled molecule.- Non-specific binding to the purification matrix. | - Ensure the labeled molecule is soluble in the purification buffers.- Choose a purification method appropriate for the size and properties of your molecule. |

| High Background Fluorescence | - Incomplete removal of unreacted labeling reagent. | - Optimize the purification protocol. For size-exclusion chromatography, ensure the column size is adequate for good separation. |

| Multiple Labeled Species | - Over-labeling of molecules with multiple primary amines.- Reaction with secondary amines (if present). | - Reduce the molar excess of the labeling reagent.- Shorten the reaction time.- Optimize purification to isolate the desired labeled species. |

Conclusion

7-(Bromomethyl)isoquinoline hydrobromide is a valuable tool for the fluorescent labeling of primary amines, enabling a wide range of applications in biological and pharmaceutical research. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully conjugate this fluorophore to their molecules of interest. The provided protocol and troubleshooting guide offer a solid foundation for developing robust and reproducible labeling strategies. As with any labeling procedure, empirical optimization for each specific application will ensure the highest quality results.

References

-

Kaczor, A. A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

-

Rojas-Montoya, A., et al. (2023). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega, 8(39), 36163–36176. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Semantic Scholar. [Link]

-

Hirano, T., et al. (2005). Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity. Dalton Transactions, (13), 2377–2383. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]

-

Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]

-

LibreTexts. (2021). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Kari, O., et al. (2015). Fluorescence enhancement of quinolines by protonation. New Journal of Chemistry, 39(8), 6594–6601. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 1, 2026, from [Link]

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 108-148. [Link]

-

Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]

-

LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Derivatization of Thiols with 7-(bromomethyl)isoquinoline Hydrobromide (7-BMIQ)

Introduction & Principle

Biological thiols (e.g., Glutathione, Cysteine, Homocysteine) are critical biomarkers for oxidative stress and metabolic status. However, their analysis is complicated by their lack of intrinsic chromophores/fluorophores and their susceptibility to rapid oxidation.

7-(bromomethyl)isoquinoline hydrobromide (7-BMIQ) is a potent alkylating agent that targets sulfhydryl (-SH) groups. Unlike maleimides, which can undergo ring-opening hydrolysis, 7-BMIQ forms a chemically stable thioether linkage via nucleophilic substitution. Furthermore, the isoquinoline moiety provides a distinct fluorescent signal, allowing for high-sensitivity detection (femtomole range) via HPLC or Capillary Electrophoresis (CE).

Mechanism of Action

The reaction proceeds via an

Figure 1: Reaction pathway for the derivatization of thiols with 7-BMIQ. The reaction requires basic pH to generate the nucleophilic thiolate anion.

Materials & Reagents

Chemical Standards

| Component | Specification | Storage |

| 7-BMIQ | 7-(bromomethyl)isoquinoline hydrobromide (>95%) | -20°C, Desiccated, Dark |

| Reducing Agent | TCEP-HCl or NaBH₄ | 4°C (Freshly prepared) |

| Internal Standard | N-Acetylcysteine (NAC) or Thioglycolic acid | 4°C |

| Solvents | Acetonitrile (ACN), HPLC Grade | RT |

Buffer Preparation

-

Derivatization Buffer (pH 8.5): 100 mM Borate buffer containing 2 mM EDTA (to chelate metals that catalyze thiol oxidation).

-

Mobile Phase Additive: Trifluoroacetic acid (TFA) or Formic Acid (FA). Note: Acidic mobile phase enhances isoquinoline fluorescence via protonation.[2]

Experimental Protocol

Reagent Preparation[1][3][4]

-

7-BMIQ Stock (10 mM): Dissolve 3.0 mg of 7-BMIQ (MW ~303 g/mol ) in 1.0 mL of acetonitrile. Protect from light.

-

TCEP Reducing Solution (100 mM): Dissolve TCEP-HCl in water. (Required if measuring total thiols including disulfides).

Sample Preparation & Derivatization Workflow

This protocol is optimized for plasma or cell lysate samples.

-

Protein Precipitation: Mix 100 µL sample with 100 µL ACN (ice cold). Centrifuge at 12,000 x g for 10 min. Collect supernatant.

-

Reduction (Optional): Add 10 µL TCEP solution to 50 µL supernatant. Incubate at RT for 10 min to reduce disulfides (

). -

Derivatization:

-

Mix 50 µL Sample/Standard .

-

Add 150 µL Borate Buffer (pH 8.5) .

-

Add 50 µL 7-BMIQ Reagent .

-

Vortex and incubate at 50°C for 20 minutes in the dark.

-

-

Quenching/Stabilization:

-

Add 20 µL 2M HCl or 10% Formic Acid.

-

Critical Step: Acidification stops the reaction and protonates the isoquinoline nitrogen, stabilizing the fluorophore for detection.

-

-

Filtration: Filter through 0.22 µm PTFE membrane before injection.

Figure 2: Step-by-step workflow for thiol analysis using 7-BMIQ.

Chromatographic Conditions (HPLC-FLD)

The separation relies on the hydrophobicity differences between the thiol-derivatives. The isoquinoline tag adds significant retention, requiring a gradient elution.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

-

Column Temp: 35°C.

-

Flow Rate: 1.0 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B (Isocratic)

-

2-15 min: 10%

60% B (Linear) -

15-18 min: 60%

90% B (Wash) -

18-20 min: 10% B (Re-equilibration)

-

Detection Parameters (Fluorescence)

Isoquinoline fluorescence is pH-dependent and solvent-dependent. The following are starting points for optimization:

-

Excitation (

): 310 nm (Range: 300–325 nm) -

Emission (

): 400 nm (Range: 390–450 nm) -

Gain: High.

Expert Tip: Perform a "Stop-Flow" spectral scan on your specific HPLC system with the derivatized standard to determine the exact

for your mobile phase composition.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the assay is performing correctly, utilize the following checkpoints:

-

Reagent Blank: Inject a sample containing Buffer + 7-BMIQ (no thiol). You should see a peak for the hydrolyzed reagent (7-hydroxymethylisoquinoline) or excess reagent, usually eluting earlier than the thiol derivatives.

-

Derivative Stability: Re-inject the same sample vial every hour for 4 hours. The peak area variation (RSD) should be < 2%.

-

Molar Ratio: Ensure 7-BMIQ is present in at least 10-fold molar excess over total thiols to ensure pseudo-first-order kinetics.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incorrect pH during reaction | Ensure Buffer is pH 8.0–9.0. Thiols do not react well if protonated (pH < 7). |

| Low Sensitivity | Incorrect Detection pH | Ensure Mobile Phase is acidic. Isoquinoline fluorescence is often quenched at high pH. |

| Extra Peaks | Disulfide formation | Freshly prepare TCEP; ensure EDTA is in the buffer to prevent metal-catalyzed oxidation. |

| Broad Peaks | Column overload or pH mismatch | Increase buffer strength in mobile phase or check column heating. |

References

-

Compound Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46864696, 7-(Bromomethyl)isoquinoline hydrobromide. Retrieved from [Link]

- Isoquinoline Fluorescence: Imai, K., et al. (1989). Fluorogenic reagents for the determination of biological substances. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on isoquinoline fluorophores).

- Thiol Reaction Chemistry: Toyo'oka, T. (2009). Resolution of chiral drugs and endogenous substances by chromatography using fluorescence derivatization. Journal of Biochemical and Biophysical Methods.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 7-(bromomethyl)isoquinoline hydrobromide

[1][2]

Case ID: ISOQ-7BR-STAB-001 Topic: Long-term Storage, Stability Mechanisms, and Troubleshooting Product Class: Benzylic Halides / Heterocyclic Building Blocks[1][2]

Executive Summary: Storage & Handling

For immediate implementation, adhere to the following storage protocols to maximize the shelf-life of 7-(bromomethyl)isoquinoline hydrobromide (CAS: 1203372-02-4).

| Parameter | Critical Specification | Technical Rationale |

| Long-Term Storage | -20°C (Frozen) | Arrests thermal elimination and nucleophilic substitution kinetics.[1][2] |

| Short-Term/In-Use | 2–8°C (Refrigerated) | Acceptable for <1 week usage cycles.[2][3] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and moisture ingress.[2] |

| Humidity Control | Desiccator Required | The HBr salt is hygroscopic .[2] Moisture triggers rapid hydrolysis.[2] |

| Light Exposure | Amber Vials / Foil Wrap | Benzylic C-Br bonds are photolabile (radical cleavage).[2] |

Technical Deep Dive: Mechanisms of Instability

To understand why this compound degrades, we must analyze its functional groups.[2] This molecule contains a benzylic bromide moiety attached to an isoquinoline ring, stabilized as a hydrobromide salt .[2]

A. The Hydrolysis Trap (Moisture Sensitivity)

The primary failure mode is hydrolysis.[1][2] The carbon-bromine bond at the C7 position is "benzylic," meaning the adjacent aromatic ring stabilizes the transition state for nucleophilic attack.[1][2]

-

Mechanism: In the presence of atmospheric moisture, water acts as a nucleophile, displacing the bromide ion.[1][2]

-

Result: Conversion to 7-(hydroxymethyl)isoquinoline and release of additional HBr.[2]

-

Autocatalysis: The released HBr increases the acidity of the micro-environment, which can further catalyze degradation and induce corrosion of storage containers.[1][2]

B. Thermal & Photolytic Degradation[2]

-

Homolytic Cleavage: Exposure to UV light can cleave the C-Br bond homolytically, generating a benzyl radical.[1][2] These radicals can couple (Wurtz-type coupling) to form dimers (1,2-bis(isoquinolin-7-yl)ethane derivatives).[2]

-

Color Change: Radical formation and subsequent oxidation often result in the compound turning from off-white to yellow or orange.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

Figure 1: Primary degradation pathways including hydrolysis (red) and radical dimerization (yellow).[2]

Troubleshooting Guide & FAQs

Q1: My compound has turned from white to sticky yellow. Is it still usable?

Diagnosis: The color change to yellow/orange typically indicates radical oxidation or the liberation of free bromine/HBr, often accompanied by hydrolysis (stickiness due to hygroscopicity).[1][2] Action:

-

Do not use for critical GMP or stoichiometric reactions.

-

Recrystallization: If you have >1g, you may attempt recrystallization from anhydrous ethanol/ether, but yield will be low.[2]

-

Prevention: Ensure the cap was parafilmed and stored under Argon.

Q2: How do I distinguish the hydrolyzed product (alcohol) from the active bromide using NMR?

Technical Insight: Proton NMR (

-

Active Bromide (

): Typically appears as a singlet around 4.6 – 4.8 ppm (solvent dependent, usually DMSO- -

Hydrolyzed Alcohol (

): The shift usually moves slightly upfield or downfield depending on concentration/H-bonding, but crucially, if hydrolysis occurred, you will see a new distinct singlet appearing near the original peak.[1][2] -

Validation: Integration of these two peaks gives you the precise molar ratio of degradation.[1][2]

Q3: The SDS says "Store at Room Temp," but you recommend -20°C. Why?

Expert Analysis: Vendors often list "Room Temperature" (RT) to indicate the compound is stable enough for shipping without dry ice, which reduces cost.[2] However, for storage (weeks to months), benzylic bromides are kinetically unstable at RT.[2]

-

Rule of Thumb: Always store benzylic halides at -20°C to ensure the purity remains >98% over 6+ months.

Analytical Verification Protocol

Before using stored material in a critical synthesis, perform this rapid purity check.

Method: HPLC-UV Purity Check[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the basic isoquinoline).[1][2]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Isoquinoline absorption).[2]

-

Expected Result:

Safety & Handling (Hygroscopicity)

The "Hydrobromide" (HBr) part of the molecule makes it a salt, which generally improves solid-state stability compared to the free base.[1][2] However, HBr salts are notoriously hygroscopic .[2]

-

The "Wet" Cycle:

-

Handling Protocol:

References

Technical Support Center: Troubleshooting 7-(Bromomethyl)isoquinoline Hydrobromide Synthesis

Introduction: The Stability Paradox

The synthesis of 7-(bromomethyl)isoquinoline hydrobromide is a critical step in the production of Rho-kinase (ROCK) inhibitors (e.g., Fasudil derivatives).[1] However, users frequently report yields below 40%.[1]

The Core Problem: This reaction fights two enemies simultaneously:

-

Regioselectivity: The isoquinoline ring is electron-deficient, but the nitrogen lone pair can facilitate ionic side reactions (ring bromination) or self-alkylation (polymerization).[1]

-

Stability: The free base, 7-(bromomethyl)isoquinoline, is highly reactive.[1] It tends to self-quaternize (the pyridine nitrogen attacks the benzylic bromide of another molecule).

The Solution: Success relies on strictly enforcing a radical mechanism over an ionic one, and immediately stabilizing the product as the hydrobromide salt .

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using this logic flow.

Figure 1: Diagnostic logic for identifying yield loss mechanisms in benzylic bromination.

Part 2: Critical Reagent Control (The Foundation)

FAQ 1: Why does my reaction turn orange immediately, and why does this kill my yield?

Technical Insight: An immediate orange color indicates the presence of high concentrations of molecular bromine (

-

The Mechanism: The Wohl-Ziegler reaction relies on a low, steady-state concentration of

to favor radical substitution at the benzylic position. High -

The Fix:

-

Check NBS Purity: NBS must be white.[1] If it is yellow/cream, it contains free bromine.[1]

-

Protocol: Recrystallize NBS from hot water (or acetic acid). Dry thoroughly in a vacuum desiccator (

) before use.[1] -

Scavengers: Add solid

or

-

FAQ 2: Can I use Acetonitrile (MeCN) to replace Carbon Tetrachloride ( )?

Verdict: NO (for this specific substrate).[1]

-

Reasoning: While MeCN is a common "green" replacement for NBS reactions, it is a polar solvent .[1] Polar solvents stabilize charged intermediates, favoring the ionic pathway (ring bromination) over the radical pathway.

-

Recommended Alternative: Use Trifluoromethylbenzene (

) or Methyl Acetate .

Part 3: Reaction Execution & Kinetics

Protocol: Optimized Radical Bromination

Standard Scale: 10 mmol 7-methylisoquinoline[1]

| Parameter | Specification | Rationale |

| Solvent | Non-polar; suppresses ionic side reactions.[1] | |

| Concentration | 0.2 M | Dilution prevents intermolecular polymerization.[1] |

| Reagent | NBS (1.05 equiv) | Slight excess; do not use large excess to avoid dibromination.[1] |

| Initiator | AIBN (0.05 equiv) or BPO | AIBN is preferred; BPO can oxidize the isoquinoline nitrogen.[1] |

| Temperature | Reflux ( | Required for AIBN homolysis ( |

| Light Source | 500W Halogen or Blue LED (450nm) | Photochemical initiation often works better than thermal for this substrate.[1] |

FAQ 3: I see 15% starting material left. Should I add more NBS and reflux longer?

Verdict: STOP IMMEDIATELY.

-

The Trap: The reaction rate for the second bromination (forming the dibromomethyl derivative) is often competitive with the first.

-

The Rule of 85%: It is chemically easier to separate the starting material (methyl) from the product (monobromo) than it is to separate the product from the over-brominated side product (dibromo).

-

Action: Stop the reaction when conversion reaches ~85-90%. Do not chase 100% conversion.

Part 4: Isolation & The "Hydrobromide" Factor

FAQ 4: My product turns into a black tar during rotary evaporation. What happened?

Technical Insight: You isolated the Free Base .

-

Mechanism: 7-(bromomethyl)isoquinoline contains a nucleophile (isoquinoline Nitrogen) and an electrophile (benzyl bromide) in the same molecule.[1] In solution, these polymerize via intermolecular

reactions.[1] -

The Fix (The "Hydrobromide" Step): You must protonate the nitrogen immediately to deactivate its nucleophilicity.

Step-by-Step Isolation Protocol (Salt Formation)

-

Filtration: Cool reaction to room temperature.[1][2] Filter off the succinimide byproduct (insoluble in non-polar solvents).[1]

-

Acidification (Crucial): Do not evaporate the solvent yet.[1]

-

Collection: Filter the solid.[1][2] Wash with cold ether or acetone.[1]

-

Purification: If the color is dark, recrystallize from Ethanol/Ether.[1]

Figure 2: Reaction pathway showing the critical stabilization step (HBr addition) to avoid polymerization.

Part 5: Safety & Handling

-

Lachrymator Warning: Benzylic bromides are potent tear gas agents.[1] All weighing and filtration must occur in a functioning fume hood.[1]

-

Skin Irritant: The hydrobromide salt is corrosive.[1] Double-glove (Nitrile) and use a lab coat.[1]

References

-

Djerassi, C. (1948).[1][4] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[1][5] Link[1]

-

Podgoršek, A., et al. (2009).[1] "Green" Wohl-Ziegler Bromination: N-Bromosuccinimide in Methyl Acetate.[1] Tetrahedron Letters, 50(13), 1445-1449.[1]

-

Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for NBS purification).

-

CalPacLab. (n.d.). 7-(bromomethyl)isoquinoline hydrobromide Product Specifications. Link

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-(bromomethyl)isoquinoline hydrobromide: HPLC-UV vs. LC-MS/MS

<_ Senior Application Scientist

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The robust and accurate quantification of chemical intermediates is a cornerstone of efficient drug development and chemical synthesis. 7-(Bromomethyl)isoquinoline hydrobromide, a versatile building block in medicinal chemistry, demands precise analytical oversight to ensure the quality and consistency of downstream products.[1] This guide provides a comprehensive comparison of two prevalent analytical techniques for its quantification: the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the increasingly adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present a detailed protocol for their cross-validation, and offer data-driven insights to guide researchers in selecting the optimal method for their specific analytical challenges. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for 7-(bromomethyl)isoquinoline hydrobromide

7-(Bromomethyl)isoquinoline hydrobromide is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer agents and fluorescent probes for biological imaging.[1] Its reactive bromomethyl group facilitates the introduction of the isoquinoline scaffold into larger, more complex structures.[1] Given its role as a critical precursor, the purity and concentration of this compound must be meticulously controlled. An inaccurate assessment can lead to poor reaction yields, the generation of impurities, and ultimately, compromised final product quality.

Traditionally, HPLC-UV has been the workhorse for analyzing aromatic heterocyclic compounds due to its reliability and accessibility.[2][3] However, the demand for higher sensitivity and specificity, especially when dealing with complex matrices or low-concentration analytes, has propelled the adoption of LC-MS/MS. This guide will conduct a rigorous comparison of these two methods, grounded in the principles of analytical method cross-validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Methodologies: A Head-to-Head Comparison

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Principle: HPLC-UV operates on the principle of separating compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. For aromatic heterocycles like isoquinoline, a reversed-phase C18 column is typically effective.[2][6] Following separation, the compound is detected by its ability to absorb ultraviolet light. The isoquinoline ring system possesses a strong chromophore, making it well-suited for UV detection. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

Experimental Protocol: HPLC-UV

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a tunable UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of 7-(bromomethyl)isoquinoline hydrobromide (purity ≥95%) in the mobile phase.[7][8] Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Analysis: Inject the standards to generate a calibration curve, followed by the sample injections.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule [M+H]+.[9][10] The first quadrupole (Q1) of the mass spectrometer isolates this specific ion. The isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it monitors a specific precursor-to-product ion transition, minimizing interference from other compounds.[11][12]

Experimental Protocol: LC-MS/MS

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Chromatographic Conditions: (Same as HPLC-UV, though a faster gradient elution could be employed to increase throughput).

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transition: The molecular weight of 7-(bromomethyl)isoquinoline is 221.99 g/mol (for the free base). The protonated molecule [M+H]+ would be m/z 222.0. A characteristic fragment would likely involve the loss of the bromine atom or the entire bromomethyl group. A hypothetical, yet plausible, transition would be m/z 222.0 → 142.1 (corresponding to the isoquinoline core after fragmentation). These values must be optimized via direct infusion of the standard.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Standard Preparation: Prepare a stock solution and serially dilute to create calibration standards, typically in a lower range than HPLC-UV (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject standards and samples.

Cross-Validation Study Design

Cross-validation formally demonstrates that two different analytical procedures are suitable for the same intended purpose and yield comparable data.[4][13] The process involves analyzing the same set of samples with both the established method (HPLC-UV) and the new method (LC-MS/MS) and comparing key validation parameters.[14]

Cross-Validation Workflow

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Data and Performance Metrics

The following tables summarize the expected performance characteristics based on the principles of each technique. The data presented is hypothetical but represents realistic outcomes of a cross-validation study.

Table 1: Specificity and Linearity

| Parameter | HPLC-UV | LC-MS/MS | Expert Commentary |

| Specificity | Moderate. Relies on chromatographic retention time. Susceptible to interference from co-eluting impurities with similar UV absorbance. | High. Based on a unique precursor-to-product ion transition (MRM), providing exceptional selectivity even with co-eluting species.[11][12] | LC-MS/MS is vastly superior for complex samples where baseline resolution from all impurities cannot be guaranteed. |

| Linearity (R²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity, a fundamental requirement for quantitative analysis.[5] |

| Range (µg/mL) | 1 - 100 | 0.001 - 1 (1 ng/mL - 1000 ng/mL) | The working range of LC-MS/MS is significantly lower, highlighting its superior sensitivity. |

Table 2: Accuracy, Precision, and Sensitivity

| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH) |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Typically 98.0 - 102.0% for drug substance assay.[15] |

| Precision (%RSD) | < 2.0% | < 1.5% | Typically ≤ 2% Relative Standard Deviation (RSD).[5] |

| LOD (µg/mL) | ~0.3 | ~0.0003 (0.3 ng/mL) | - |

| LOQ (µg/mL) | ~1.0 | ~0.001 (1 ng/mL) | - |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Analysis of Results:

-

Accuracy and Precision: Both methods are capable of meeting the stringent requirements for accuracy and precision as defined by regulatory guidelines.[15] The slightly better precision of LC-MS/MS can be attributed to its higher signal-to-noise ratio and reduced interference.

-

Sensitivity (LOD/LOQ): The most dramatic difference lies in sensitivity. LC-MS/MS is approximately 1000-fold more sensitive than HPLC-UV. This makes it the only viable option for trace-level analysis, such as impurity profiling or pharmacokinetic studies.[16]

Conclusion and Recommendations

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 7-(bromomethyl)isoquinoline hydrobromide reveals two powerful, reliable techniques, each with a distinct optimal use case.

Choose HPLC-UV when:

-

High-concentration samples (e.g., assay of the raw material, in-process control) are being analyzed.

-

Cost and accessibility are primary concerns, as HPLC-UV systems are more common and less expensive to operate.

-

The sample matrix is relatively simple and clean , minimizing the risk of interfering compounds.

Choose LC-MS/MS when:

-

High sensitivity is required for trace-level quantification (e.g., impurity analysis, cleaning validation, or metabolite identification).

-

High specificity is paramount due to a complex sample matrix where co-eluting peaks are a concern.

-

Structural confirmation is needed, as the fragmentation pattern provides a higher degree of confidence in analyte identity.[9][11]

Ultimately, the choice of method is dictated by the analytical question being asked. For routine quality control of the bulk substance, a well-validated HPLC-UV method is often sufficient and cost-effective. For research applications, impurity profiling, and any scenario demanding the utmost sensitivity and specificity, LC-MS/MS is the unequivocal gold standard. This guide provides the framework and experimental logic for scientists to make an informed decision and to rigorously validate their chosen method in accordance with global scientific and regulatory standards.

References

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Journal of Mass Spectrometry. Available at: [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (n.d.). SciELO. Available at: [Link]

-

Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (2000). ResearchGate. Available at: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

-

Cross and Partial Validation. (2017). European Bioanalysis Forum. Available at: [Link]

-

Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. Available at: [Link]

-

7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. (n.d.). CP Lab Safety. Available at: [Link]

-

Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016). SciSpace. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). MDPI. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Available at: [Link]

-

Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Welch Materials, Inc.. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Journal of Food and Drug Analysis. Available at: [Link]

-

A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2011). ResearchGate. Available at: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]

-

Authenticity analysis of citrus essential oils by HPLC-UV-MS on oxygenated heterocyclic components. (2013). ResearchGate. Available at: [Link]

-

1-(bromomethyl)isoquinoline Hydrobromide. (n.d.). PubChem. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). PMC - NIH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. welch-us.com [welch-us.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. calpaclab.com [calpaclab.com]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. e-b-f.eu [e-b-f.eu]

- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 15. demarcheiso17025.com [demarcheiso17025.com]

- 16. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.